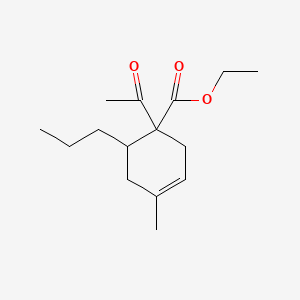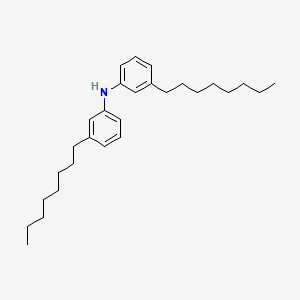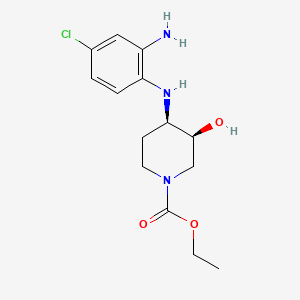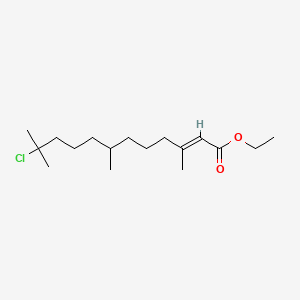
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate is an organic compound with the molecular formula C17H31ClO2. It consists of 31 hydrogen atoms, 17 carbon atoms, 2 oxygen atoms, and 1 chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 11-chloro-3,7,11-trimethyl-2-dodecenal with ethyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecenoate: Similar in structure but may differ in specific functional groups or chain length.
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecanoate: A saturated analog with different reactivity.
Ethyl 11-chloro-3,7,11-trimethyl-2-dodecynate: An alkyne analog with distinct chemical properties.
Propiedades
Número CAS |
25001-79-0 |
|---|---|
Fórmula molecular |
C17H31ClO2 |
Peso molecular |
302.9 g/mol |
Nombre IUPAC |
ethyl (E)-11-chloro-3,7,11-trimethyldodec-2-enoate |
InChI |
InChI=1S/C17H31ClO2/c1-6-20-16(19)13-15(3)10-7-9-14(2)11-8-12-17(4,5)18/h13-14H,6-12H2,1-5H3/b15-13+ |
Clave InChI |
FEJOHSNCEMCYCZ-FYWRMAATSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C)/CCCC(C)CCCC(C)(C)Cl |
SMILES canónico |
CCOC(=O)C=C(C)CCCC(C)CCCC(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


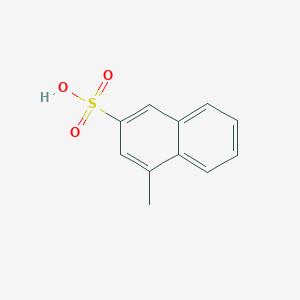
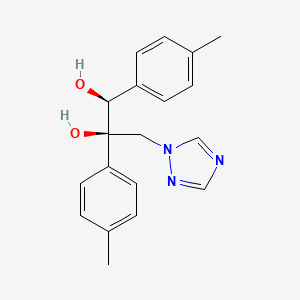
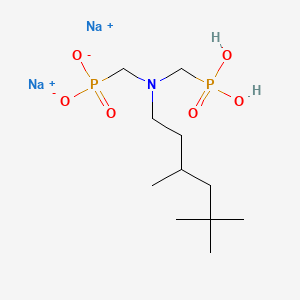
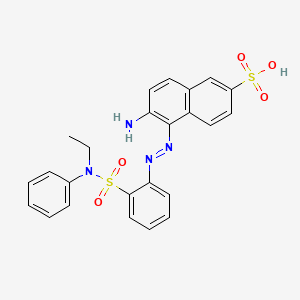
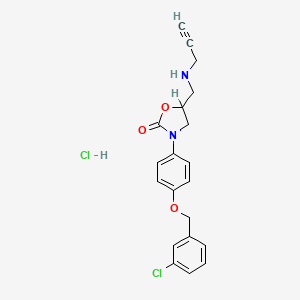

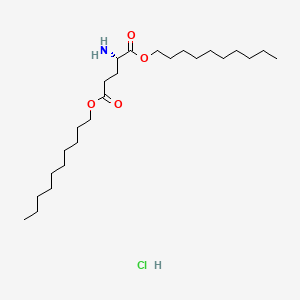
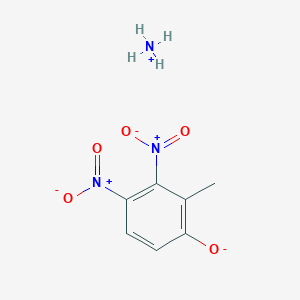
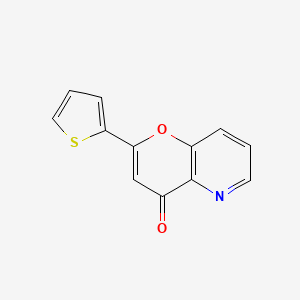
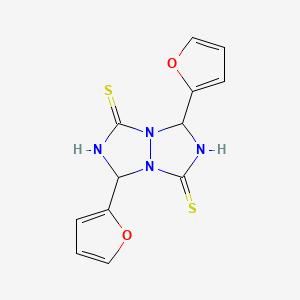
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
